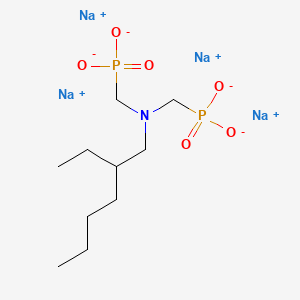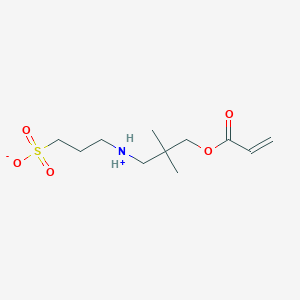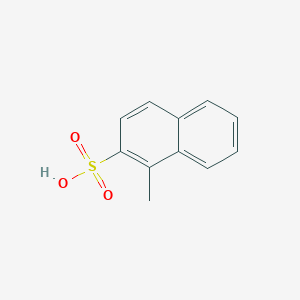
1-Methyl-2-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-Naphthalinsulfonsäure ist eine organische Verbindung mit der Summenformel C11H10O3S. Es ist ein Derivat von Naphthalin, bei dem eine Methylgruppe am ersten Kohlenstoffatom und eine Sulfonsäuregruppe am zweiten Kohlenstoffatom des Naphthalinrings angebracht sind. Diese Verbindung ist für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie, Medizin und Industrie.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: 1-Methyl-2-Naphthalinsulfonsäure kann durch Sulfonierung von 1-Methylnaphthalin synthetisiert werden. Der Prozess beinhaltet die Reaktion von 1-Methylnaphthalin mit Schwefelsäure bei erhöhten Temperaturen. Die Reaktionsbedingungen umfassen typischerweise einen Temperaturbereich von 145-162 °C und eine Reaktionszeit von etwa 4,5 Stunden .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird der Sulfonierungsprozess in großen Reaktoren durchgeführt, die mit Rühr- und Heizmechanismen ausgestattet sind. Die Rohstoffe, einschließlich 1-Methylnaphthalin und konzentrierte Schwefelsäure, werden gemischt und auf die gewünschte Temperatur erhitzt. Die Reaktionsmischung wird dann abgekühlt und das Produkt durch Filtration und Reinigungsprozesse isoliert .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-naphthalenesulfonic acid can be synthesized through the sulfonation of 1-methylnaphthalene. The process involves the reaction of 1-methylnaphthalene with sulfuric acid at elevated temperatures. The reaction conditions typically include a temperature range of 145-162°C and a reaction time of about 4.5 hours .
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors equipped with stirring and heating mechanisms. The raw materials, including 1-methylnaphthalene and concentrated sulfuric acid, are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .
Analyse Chemischer Reaktionen
1-Methyl-2-Naphthalinsulfonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation:
- Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu 1-Methyl-2-Naphthansäure oxidiert werden.
Reduktion:
- Die Reduktion der Sulfonsäuregruppe kann zur Bildung von 1-Methyl-2-Naphthalinthiol führen.
Substitution:
- Die Sulfonsäuregruppe kann durch Reaktion mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden. Beispielsweise kann die Reaktion mit Natriumhydroxid 1-Methyl-2-Naphthol ergeben .
Häufige Reagenzien und Bedingungen:
- Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
- Reduktionsmittel: Wasserstoffgas, Metallkatalysatoren.
- Substitutionsreagenzien: Natriumhydroxid, Halogenierungsmittel.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-Naphthalinsulfonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie:
- Wird als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten verwendet.
- Wird zur Herstellung von polymeren Sulfonsäuren durch Kondensationsreaktionen mit Formaldehyd eingesetzt .
Biologie:
Medizin:
Industrie:
- Wird zur Herstellung von Tensiden und Reinigungsmitteln eingesetzt.
- Anwendung in der Herstellung von Spezialchemikalien und Additiven .
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-2-Naphthalinsulfonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. In biologischen Systemen kann es Enzym Aktivitäten modulieren und Stoffwechselprozesse beeinflussen. So wurde beispielsweise gezeigt, dass es die Aktivität von Enzymen beeinflusst, die an der Aminosäurebiosynthese und antioxidativen Abwehrmechanismen beteiligt sind .
Wirkmechanismus
The mechanism of action of 1-methyl-2-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activities and affect metabolic processes. For example, it has been shown to influence the activity of enzymes involved in amino acid biosynthesis and antioxidant defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-Naphthalinsulfonsäure kann mit anderen Naphthalinsulfonsäuren verglichen werden, wie zum Beispiel:
Naphthalin-1-sulfonsäure: Ähnlich in der Struktur, aber mit der Sulfonsäuregruppe am ersten Kohlenstoffatom.
Naphthalin-2-sulfonsäure: Ähnlich in der Struktur, aber ohne die Methylgruppe.
2-Methyl-1-Naphthalinsulfonsäure: Ähnlich in der Struktur, aber mit der Methylgruppe am zweiten Kohlenstoffatom
Einzigartigkeit: 1-Methyl-2-Naphthalinsulfonsäure ist aufgrund der spezifischen Positionierung der Methyl- und Sulfonsäuregruppen einzigartig, die ihr besondere chemische und physikalische Eigenschaften verleiht. Diese einzigartige Struktur ermöglicht es ihr, an spezifischen Reaktionen und Anwendungen teilzunehmen, für die andere Naphthalinsulfonsäuren möglicherweise nicht geeignet sind .
Eigenschaften
CAS-Nummer |
68487-67-2 |
|---|---|
Molekularformel |
C11H10O3S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
1-methylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChI-Schlüssel |
SBMVUWFLYRRTED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



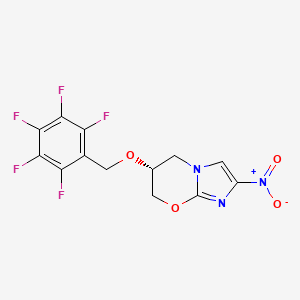

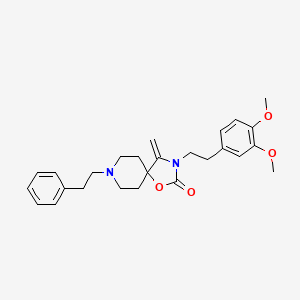
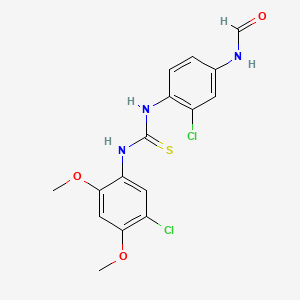
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

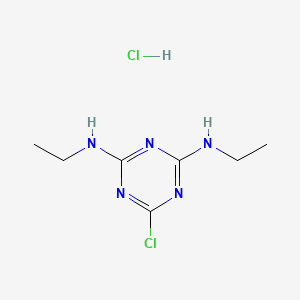
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
